2-Methoxy-5-(propylthio)benzoic acid

Description

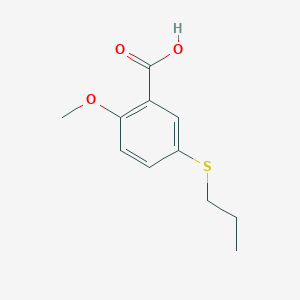

2-Methoxy-5-(propylthio)benzoic acid is a benzoic acid derivative featuring a methoxy (-OCH₃) group at the ortho position (C2) and a propylthio (-SCH₂CH₂CH₃) group at the meta position (C5).

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

2-methoxy-5-propylsulfanylbenzoic acid |

InChI |

InChI=1S/C11H14O3S/c1-3-6-15-8-4-5-10(14-2)9(7-8)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

BSWJGPTWHLCNTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(propylthio)benzoic acid typically involves the introduction of the methoxy and propylthio groups onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with a propylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(propylthio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy and propylthio groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-Methoxy-5-(propylthio)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(propylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and propylthio groups can modulate the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key properties of 2-methoxy-5-(propylthio)benzoic acid and related compounds are compared below:

Notes:

- Distribution coefficient (m) : The propylthio group enhances lipophilicity compared to unsubstituted benzoic acid, but less than ethylsulfonyl (a strong electron-withdrawing group) due to sulfur’s polarizability .

- Effective diffusivity : Larger substituents (e.g., propylthio) reduce mobility in membrane phases compared to smaller groups (e.g., -H) .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB = 0JA × 1JA ) correlate with acute oral toxicity (LD₅₀) in mice .

Notes:

- Higher JB values (indicative of branched/larger substituents) correlate with lower LD₅₀ (higher toxicity). The propylthio group increases toxicity compared to methoxy or methylthio analogs .

Biosensor Interactions

A yeast-based biosensor for benzoic acid derivatives (sBAD) showed promiscuity dependent on substituent position (para > ortho > meta) and electronic effects . For this compound:

- Ortho-methoxy and meta-propylthio substituents may reduce biosensor affinity compared to para-substituted analogs (e.g., p-aminobenzoic acid).

- Predicted fluorescence response: ~30% of para-substituted derivatives due to steric hindrance at the meta position .

Biological Activity

2-Methoxy-5-(propylthio)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound features a methoxy group and a propylthio substituent, which may influence its pharmacological properties. Research into its biological activity has revealed various effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzoic acid derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. A study reported a significant reduction in IL-6 and TNF-α levels when fibroblasts were treated with this compound.

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have also been investigated. In a recent study, the compound exhibited selective cytotoxicity against human cancer cell lines while showing minimal effects on normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A2058 (Melanoma) | 25 | 10 |

| Hep-G2 (Liver Cancer) | 30 | 8 |

| CCD25sk (Normal Fibroblast) | >100 | - |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes.

- Cell Membrane Disruption : Alteration of microbial cell membranes leading to increased permeability.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through various signaling pathways.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated that this compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics.

- Cytotoxicity in Cancer Cells : An experimental investigation into the cytotoxicity of this compound on melanoma and liver cancer cell lines showed promising results, suggesting its potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.